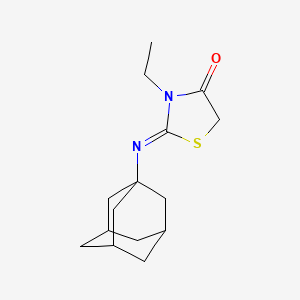
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the neurotransmitter GABA in the brain. CPP-115 has shown potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA, which is an inhibitory neurotransmitter that regulates neuronal activity and reduces excitability. This leads to a decrease in seizure activity, anxiety, and other neurological and psychiatric symptoms.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and seizure activity. This compound also modulates the activity of other neurotransmitter systems, including dopamine and glutamate, which are involved in addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABA levels in the brain. It also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects on other enzymes and neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of addiction and other disorders is an area of ongoing research.
Métodos De Síntesis
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized by the reaction of 4-methoxyphenylacetic acid with cyclopentylamine, followed by cyclization with maleic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to antiepileptic, anxiolytic, and antipsychotic effects. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Propiedades
IUPAC Name |
3-(cyclopentylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-6-12(7-9-13)18-15(19)10-14(16(18)20)17-11-4-2-3-5-11/h6-9,11,14,17H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXNGHCODTBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)